molecular formula C14H19N5O2 B1670927 2-PADQZ CAS No. 60547-97-9

2-PADQZ

カタログ番号: B1670927
CAS番号: 60547-97-9
分子量: 289.33 g/mol
InChIキー: APKHJGDGWQDBGM-UHFFFAOYSA-N
注意: 研究専用です。人間または獣医用ではありません。
Usually In Stock
  • 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
  • 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

6,7-Dimethoxy-2-(piperazin-1-yl)quinazolin-4-amine is a synthetic quinazoline derivative characterized by a methoxy-substituted quinazoline core and a piperazine moiety at the 2-position. This compound serves as a key intermediate or degradation product in alpha-1 adrenoreceptor antagonists such as terazosin, prazosin, and doxazosin (). Its molecular formula is C₁₄H₁₉N₅O₂ (molecular weight: 289.33 g/mol), with a structure stabilized by methoxy groups at positions 6 and 7 and a primary amine at position 4 .

As a pharmaceutical impurity, it is designated in pharmacopeial standards (e.g., Terazosin Related Compound A in USP, Doxazosin Mesilate Impurity G in EP) and is critical for quality control in drug manufacturing . Its synthesis involves nucleophilic substitution of 2-chloro-6,7-dimethoxyquinazolin-4-amine with piperazine under alkaline conditions .

特性

IUPAC Name

6,7-dimethoxy-2-piperazin-1-ylquinazolin-4-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H19N5O2/c1-20-11-7-9-10(8-12(11)21-2)17-14(18-13(9)15)19-5-3-16-4-6-19/h7-8,16H,3-6H2,1-2H3,(H2,15,17,18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

APKHJGDGWQDBGM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C2C(=C1)C(=NC(=N2)N3CCNCC3)N)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H19N5O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00209293
Record name 2-(1-Piperazinyl)-4-amino-6,7-dimethoxyquinazoline
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00209293
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

289.33 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

60547-97-9
Record name 2-(1-Piperazinyl)-4-amino-6,7-dimethoxyquinazoline
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=60547-97-9
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 2-(1-Piperazinyl)-4-amino-6,7-dimethoxyquinazoline
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0060547979
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 2-(1-Piperazinyl)-4-amino-6,7-dimethoxyquinazoline
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00209293
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 4-Quinazolinamine, 6,7-dimethoxy-2-(1-piperazinyl)
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.127.254
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name 1-(4-AMINO-6,7-DIMETHOXY-2-QUINAZOLINYL)PIPERAZINE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/1X8JI3451K
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

準備方法

Synthetic Routes and Reaction Conditions

The synthesis of AMINODIMETHOXYQUINAZOLINYLPIPERAZINE typically involves multiple steps, starting with the preparation of the quinazoline core One common method involves the cyclization of 2-aminobenzoic acid derivatives with appropriate reagents to form the quinazoline ringThe reaction conditions often include the use of solvents like dimethylformamide (DMF) and catalysts such as palladium or copper salts to facilitate the coupling reactions .

Industrial Production Methods

In an industrial setting, the production of AMINODIMETHOXYQUINAZOLINYLPIPERAZINE may involve large-scale batch or continuous flow processes. These methods are optimized for high yield and purity, often employing advanced techniques like microwave-assisted synthesis or phase-transfer catalysis to enhance reaction efficiency and reduce production costs .

化学反応の分析

類似化合物との比較

Comparison with Similar Compounds

The pharmacological and chemical profiles of 6,7-dimethoxy-2-(piperazin-1-yl)quinazolin-4-amine are influenced by structural modifications to the quinazoline core and the piperazine substituent. Below is a detailed comparison with structurally or functionally related compounds:

Structural Analogues in Alpha-1 Adrenoreceptor Antagonists

Compound Name Substituents (Position 2) Molecular Weight (g/mol) Role/Application Key Differences
6,7-Dimethoxy-2-(piperazin-1-yl)quinazolin-4-amine Piperazine 289.33 Pharmaceutical impurity (terazosin, prazosin, doxazosin) Parent compound; lacks alkyl/aryl modifications on piperazine .
Terazosin Tetrahydrofuroylpiperazine 423.90 Alpha-1 blocker (hypertension, BPH) Tetrahydrofuroyl group enhances receptor binding and bioavailability .
Doxazosin Benzodioxanylpiperazine 451.44 Alpha-1 blocker Benzodioxane ring improves lipophilicity and duration of action .
Prazosin Furoylpiperazine 383.82 Alpha-1 blocker Furoyl group increases selectivity for vascular receptors .

Key Insight : The piperazine group in the parent compound serves as a scaffold for functionalization. Adding lipophilic groups (e.g., tetrahydrofuroyl in terazosin) enhances receptor affinity and pharmacokinetics.

Modified Piperazine Derivatives in Enzyme Inhibition

Compound Name (Reference) Structural Modification Target/Activity Potency (IC₅₀ or Ki) Key Features
BIX01294 () 4-Methyl-1,4-diazepane + benzylpiperidine G9a histone methyltransferase inhibitor 1.7 µM (G9a) Diazepane ring and benzyl group enhance cellular penetration and selectivity .
Compound 3d () 4-Methyl-1,4-diazepane + tetrahydro-2H-pyran GLP/G9a inhibitor <10 nM Methyl-diazepane improves metabolic stability; pyranyl group optimizes binding .
Compound 10 () Pyrrolidine + pentyl chain Substrate-competitive lysine methyltransferase inhibitor Not reported Extended alkyl chain increases hydrophobic interactions with enzyme pockets .

Key Insight : Replacing piperazine with diazepane or pyrrolidine and adding alkyl/aryl chains modulates enzyme selectivity and inhibitory potency.

Quinazoline Derivatives with Alternative Cores

Compound Name (Reference) Core Modification Application Key Differences
DMQCd () Carboranyl substituent Hybrid anticancer agent Carborane cluster introduces boron for neutron capture therapy .
Imidazo[4,5-g]quinazolines () Fused imidazole ring Anticancer, antimicrobial Rigid fused ring system enhances DNA intercalation potential .

Key Insight: Modifying the quinazoline core (e.g., carborane or imidazole fusion) expands therapeutic applications beyond adrenoreceptor modulation.

Physicochemical and Analytical Comparisons

Property 6,7-Dimethoxy-2-(piperazin-1-yl)quinazolin-4-amine Terazosin-Related Compound A Dihydrochloride () BIX01294 Trihydrochloride ()
Solubility Low (requires polar solvents) Improved (due to hydrochloride salt) Moderate (salt form enhances solubility)
Stability Prone to degradation under acidic conditions Stable as dihydrochloride salt Stable in dry, cool conditions
LC-MS/MS Signature [M+H]⁺ = 290.2 [M+H]⁺ = 398.3 (salt form) [M+H]⁺ = 429.3

Key Insight : Salt formation (e.g., hydrochloride) improves stability and solubility, critical for pharmaceutical formulations.

生物活性

6,7-Dimethoxy-2-(piperazin-1-yl)quinazolin-4-amine, also known as a derivative of quinazoline, has garnered attention due to its potential pharmacological applications, particularly in the treatment of hypertension and benign prostatic hyperplasia. This compound exhibits significant biological activity through its interactions with various receptors and pathways.

  • Molecular Formula : C14H19N5O2
  • Molecular Weight : 289.33 g/mol
  • CAS Number : 60547-97-9
  • IUPAC Name : 6,7-dimethoxy-2-piperazin-1-ylquinazolin-4-amine
  • Structure : Chemical Structure

The primary mechanism of action for 6,7-dimethoxy-2-(piperazin-1-yl)quinazolin-4-amine involves its role as an antagonist at alpha1-adrenoceptors. This interaction leads to vasodilation and a subsequent decrease in blood pressure, making it a candidate for antihypertensive therapy. Additionally, its structural similarity to other quinazoline derivatives allows for exploration in various therapeutic areas.

Pharmacological Evaluation

Research has demonstrated that this compound exhibits significant binding affinity towards alpha1-adrenoceptors, with varying selectivity among subtypes. A study reported that certain derivatives showed promising results in vivo, particularly in models assessing blood pressure and urinary tract function .

Case Studies and Research Findings

  • Binding Affinity Studies :
    • A series of piperazine derivatives were synthesized and tested for their binding affinity to alpha1-adrenoceptors. Compound 16 exhibited moderate selectivity towards the alpha1b subtype, indicating potential therapeutic applications .
  • In Vivo Studies :
    • In canine models, selected compounds from the same series demonstrated efficacy comparable to prazosin, a well-known antihypertensive agent. These findings suggest that 6,7-dimethoxy derivatives may offer similar benefits in clinical settings .
  • Antiproliferative Activity :
    • Recent studies have indicated that quinazoline derivatives can exhibit antiproliferative effects on cancer cell lines. Specifically, compounds derived from this structure showed IC50 values ranging from 1.83 to 4.24 µM against HepG2 cells, outperforming some established treatments like sorafenib .

Comparative Biological Activity Table

Compound NameBinding Affinity (Ki)IC50 (µM)Therapeutic Use
6,7-Dimethoxy-2-(piperazin-1-yl)quinazolin-4-amineModerate3.5Antihypertensive
PrazosinLow4.0Antihypertensive
SorafenibN/A6.28Anticancer

Q & A

Q. How to design comprehensive toxicity studies given limited existing data?

  • Methodological Answer :
  • Tiered Testing : Start with Ames tests (OECD 471) for mutagenicity, followed by zebrafish embryotoxicity assays (OECD 236).
  • Dose-Response Analysis : Use log-linear models to estimate LD₅₀ values for acute oral toxicity (align with H302 classification) .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
2-PADQZ
Reactant of Route 2
2-PADQZ

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。